

# PRT-060318 vs P505-15 Syk inhibition

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**Compound Focus: PRT-060318**

Cat. No.: S548131

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## Side-by-Side Comparison at a Glance

Feature	PRT-060318 (PRT318)	P505-15 (PRT062607)
SYK IC <sub>50</sub>	1-6 nM [1] [2] [3]	1 nM [4]
Selectivity	>80-fold greater for Syk than other kinases; 92% Syk inhibition at 50 nM in a broad kinase panel [5] [2]	At least 80-fold greater affinity for Syk over other kinases [4]

| **Key In Vitro Findings** | - Inhibits CLL cell survival & migration [1] [5]

- Blocks BCR-mediated chemokine secretion (CCL3, CCL4) [1] [5]
- Inhibits Syk and ERK phosphorylation [1] [5]
- Prevents HIT immune complex-induced platelet aggregation [6] | - Inhibits SYK autophosphorylation & downstream signaling (ERK, AKT) [4]
- Induces apoptosis in NHL and CLL cell lines [4]
- Synergistic with fludarabine in primary CLL cells [4] | | **Key In Vivo Findings** | - Prevents HIT-induced thrombocytopenia and thrombosis in mice (30 mg/kg, oral) [6] [7] | - Prevents BCR-mediated splenomegaly in mice [4]
- Inhibits NHL tumor growth in a xenograft model [4] | | **Reported Assays** | - CLL cell viability (DiOC6/PI staining) [1] [5]
- ELISA (CCL3, CCL4) [1] [5]
- Chemotaxis/Transwell migration [1] [5]
- Western Blot (pSyk, pERK) [1] [5]

- Platelet aggregation & Serotonin Release Assay (SRA) [6] | - SYK autophosphorylation (Immunoprecipitation/Western) [4]
- Phospho-flow cytometry (pSYK, pERK, pAKT) [4]
- Apoptosis (Active Caspase-3) [4]
- In vivo xenograft models [4] |

## Detailed Experimental Context and Protocols

For researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the key methodologies cited in the literature.

### Cell-Based Viability and Signaling in CLL/NHL

These assays evaluated the inhibitors' effects on cancer cell survival and downstream signaling pathways.

- **Cell Culture:** Primary human CLL cells were isolated from patient peripheral blood samples. Human NHL B-cell lines (e.g., Ramos, SUDHL-4, SUDHL-6) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum [1] [5] [4].
- **Viability Assay:** CLL cells were cultured, often in co-culture with nurse-like cells (NLCs) to model the microenvironment, in the presence or absence of the inhibitors. Viability was assessed at 24, 48, and 72 hours using DiOC6 (for mitochondrial membrane potential) and propidium iodide (PI) for membrane integrity, followed by flow cytometry [1] [5].
- **Signaling Inhibition:** Cells were pre-treated with inhibitors before stimulation to activate the B-cell receptor (e.g., using anti-IgM). Signaling pathway inhibition was measured by:
  - **Western Blotting:** Analyzing phosphorylation levels of Syk and extracellular signal-regulated kinase (ERK) in cell lysates [1] [5].
  - **Phospho-flow Cytometry:** For intracellular staining of phospho-proteins like pSYK (Y352), pERK, and pAKT in fixed and permeabilized cells, followed by flow cytometry [4].

### Migration and Chemokine Secretion Assays

These experiments tested the inhibitors' ability to disrupt communication between leukemia cells and their microenvironment.

- **Chemotaxis Assay:** CLL cell migration was evaluated using Transwell chambers with a porous membrane (e.g., 2  $\mu$ m pore size). CLL cells, pre-treated with or without inhibitor, were placed in the

top chamber. The bottom chamber contained a chemoattractant like CXCL12 or CXCL13. After a 3-hour incubation, cells that migrated to the lower chamber were counted [1] [5].

- **ELISA for Chemokines:** CLL cells were stimulated (e.g., with anti-IgM or via NLC co-culture) in the presence of inhibitors. After 24 hours, cell culture supernatants were collected, and secretion of chemokines CCL3 and CCL4 was quantified using commercial ELISA kits [1] [5].

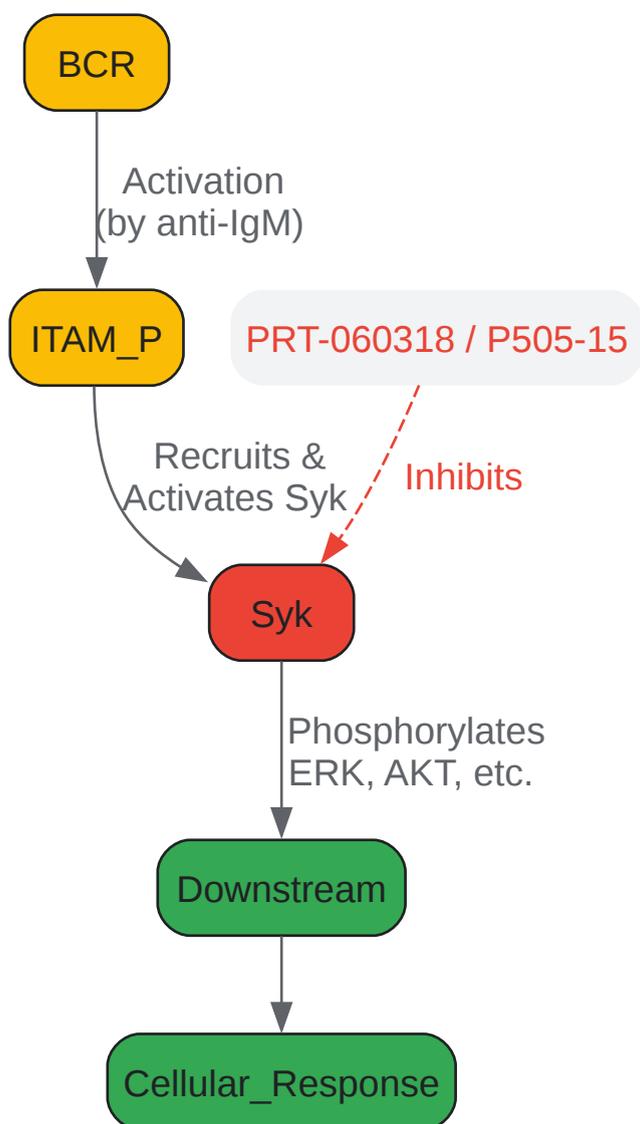
## In Vivo Models

The therapeutic potential was assessed in animal models of human diseases.

- **HIT Model (for PRT-060318):** Transgenic mice expressing human FcγRIIA and PF4 were used. HIT was induced by injecting a monoclonal HIT-like antibody (KKO) and heparin. Treatment groups received **PRT-060318** (e.g., 30 mg/kg, orally, twice daily) while controls received vehicle. Outcomes measured included platelet counts over time and thrombosis visualized in organs like the lungs [6].
- **NHL Xenograft Model (for P505-15):** Immunodeficient mice were implanted with human NHL cells. After tumor establishment, mice were treated with the inhibitor (e.g., oral gavage) or vehicle control. Tumor volume was measured regularly to assess the inhibitor's effect on cancer growth [4].

## Syk Inhibition Signaling Pathway

The following diagram illustrates the core signaling pathway targeted by both inhibitors, based on the mechanisms described in the studies.



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The diagram shows that BCR activation leads to immunoreceptor tyrosine-based activation motif (ITAM) phosphorylation, which recruits and activates Syk. Active Syk then drives downstream signaling through pathways like ERK and AKT, promoting cell survival, migration, and proliferation. **PRT-060318** and P505-15 act as ATP-competitive inhibitors that directly bind to Syk, blocking its kinase activity and these downstream pro-survival signals [1] [5] [4].

## Key Insights for Researchers

- **High Selectivity is a Key Advantage:** Both compounds were developed to be far more selective for Syk than earlier inhibitors like R406 (fostamatinib), which reduces the potential for off-target effects in experimental settings [1] [5] [4].
- **Broad Therapeutic Potential:** While this comparison focuses on hematological cancers like CLL and NHL, the same Syk-dependent pathways are relevant in autoimmune disorders and thrombotic conditions like HIT, as evidenced by the in vivo data [1] [6].
- **Consider the Model System:** The choice between these inhibitors for a project may depend on the specific disease model. **PRT-060318** has more published data in CLL migration and HIT models, while P505-15 has been explicitly shown to synergize with fludarabine, a common CLL therapeutic [5] [6] [4].

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